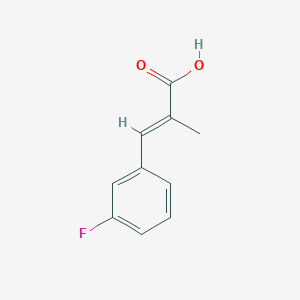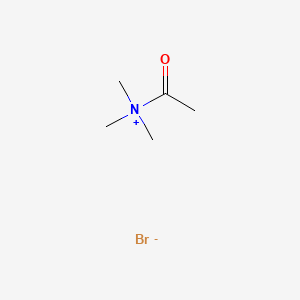
2-(2-Phenylacetamido)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylacetamido)acetaldehyde oxime is an organic compound with the molecular formula C10H12N2O2. It is a derivative of oxime, which is a class of compounds characterized by the presence of the functional group -C=N-OH. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)acetaldehyde oxime typically involves the reaction of 2-phenylacetamide with acetaldehyde oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylacetamido)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Phenylacetamido)acetaldehyde oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylacetamido)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations that contribute to its effects. The exact molecular pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Phenylacetamido)acetaldoxime
- (Phenylacetylamino)acetaldehydeoxime
- 2-(Phenylacetylamino)ethanoneoxime
- N-[2-(Hydroxyimino)ethyl]benzeneacetamide
Uniqueness
2-(2-Phenylacetamido)acetaldehyde oxime is unique due to its specific structural features and the presence of both an oxime and an amide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
| 62972-89-8 | |
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N-[(2E)-2-hydroxyiminoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O2/c13-10(11-6-7-12-14)8-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2,(H,11,13)/b12-7+ |
Clave InChI |
ZAUBTQVVIVFNPC-KPKJPENVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)NC/C=N/O |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)


![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
